4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate is an organic compound with the molecular formula C22H18BrNO2. This compound is known for its unique structure, which includes a bromobenzoate group and a dimethylphenyl imino group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate typically involves the reaction of 4-bromobenzoic acid with 4-[(E)-[(3,4-dimethylphenyl)imino]methyl]phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate is utilized in several scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The bromobenzoate group can participate in various chemical reactions, altering the compound’s activity and properties.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate
- 4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-chlorobenzoate
Uniqueness
4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-bromobenzoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C22H18BrNO2 |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
[4-[(3,4-dimethylphenyl)iminomethyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H18BrNO2/c1-15-3-10-20(13-16(15)2)24-14-17-4-11-21(12-5-17)26-22(25)18-6-8-19(23)9-7-18/h3-14H,1-2H3 |
InChI Key |
YZNBIJUGTADXDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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